molecular formula C9H9BrO2 B2685409 2-(4-Bromophenyl)propanoic acid CAS No. 53086-53-6

2-(4-Bromophenyl)propanoic acid

Cat. No.: B2685409
CAS No.: 53086-53-6
M. Wt: 229.073
InChI Key: PFDBEACWLCHWRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)propanoic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid. This reaction is carried out in an aqueous medium, where bromine is used as the brominating agent. The reaction conditions are carefully controlled to ensure selective bromination at the para position of the phenyl ring, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the carboxylic acid group.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylpropanoic acids.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-(4-Bromomethyl)phenylpropionic acid
  • 3-(4-Bromophenyl)propionic acid
  • 2-(4-Chlorophenyl)propanoic acid

Comparison: 2-(4-Bromophenyl)propanoic acid is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-(4-Chlorophenyl)propanoic acid, the bromine atom imparts different electronic and steric effects, leading to distinct chemical and biological properties .

Biological Activity

2-(4-Bromophenyl)propanoic acid, also known by its chemical identifier 53086-53-6, is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound is primarily studied for its anti-inflammatory and antimicrobial properties, which are critical in the development of therapeutic agents. This article delves into the biological activities of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound features a bromine atom at the para position of a phenyl ring attached to a propanoic acid moiety. This structural characteristic significantly influences its reactivity and biological interactions.

Anti-Inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in various cell lines. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound significantly reduced TNF-alpha and IL-6 levels in macrophages exposed to lipopolysaccharides (LPS) .

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. It has shown activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Case Study : A recent investigation evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, it reduces the synthesis of prostaglandins, leading to decreased inflammation .
  • Receptor Interaction : The presence of the bromine atom enhances binding affinity to certain receptors involved in inflammatory pathways, thereby modulating their activity.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnti-Inflammatory ActivityAntimicrobial ActivityNotes
This compoundHighModerateEffective against S. aureus
2-(4-Chlorophenyl)propanoic acidModerateLowLess effective due to weaker receptor binding
3-(4-Bromophenyl)propionic acidLowModerateDifferent position of bromine affects activity

Research Applications

Due to its promising biological activities, this compound is being investigated for various applications:

  • Pharmaceutical Development : As a potential lead compound for new anti-inflammatory drugs.
  • Antimicrobial Formulations : Development of new antibiotics targeting resistant bacterial strains.

Properties

IUPAC Name

2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBEACWLCHWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-53-6
Record name 2-(4-bromophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(4-bromophenyl)propanoate (2 g, 8.2 mmol) in tetrahydrofuran (30 mL) and water (20 mL) was added (1.2 g, 41 mmol) at room temperature, the mixture solution was stirred for 3 hours, then diluting with ethyl acetate (100 mL), and acidified with hydrochoric acid (6 M) to ph=3. The organic layer was dried over sodium sulfate, and concentrated to dry. The result residue 2-(4-bromophenyl)propanoic acid (2 g) was used directly for the next step without purification.
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